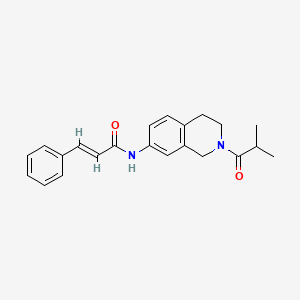

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide is a synthetic small-molecule compound characterized by a tetrahydroisoquinoline scaffold substituted with an isobutyryl group at position 2 and a cinnamamide moiety at position 6.

Properties

IUPAC Name |

(E)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,25)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVFHWOJPRHGPO-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide typically involves the following steps:

Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline is usually synthesized through the Pictet-Spengler reaction, which involves the condensation of a suitable amine with an aldehyde in the presence of an acid catalyst.

Introduction of Isobutyryl Group: The isobutyryl group is introduced through acylation reactions, where an isobutyryl chloride or isobutyryl anhydride is used to react with the tetrahydroisoquinoline core.

Coupling with Cinnamamide: The final step involves the coupling of the isobutyrylated tetrahydroisoquinoline with cinnamamide, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

Reduction: LiAlH4, NaBH4, H2 (hydrogen gas)

Substitution: NaOH (sodium hydroxide), HCl (hydrochloric acid)

Major Products Formed:

Oxidation: Oxidized derivatives of the compound

Reduction: Reduced derivatives of the compound

Substitution: Substituted derivatives of the compound

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.

Biology: The compound has shown biological activity, making it a candidate for drug development and therapeutic applications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: V031-1797

The closest structural analog identified in the evidence is 5-{[(2-acetyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy]methyl}-N-(cyclopropylmethyl)furan-2-carboxamide (V031-1797) . Below is a detailed comparison:

| Feature | N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide | V031-1797 |

|---|---|---|

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| Position 2 Substituent | Isobutyryl group (branched alkyl chain) | Acetyl group (linear alkyl chain) |

| Position 1 Substituent | Not specified (likely hydrogen or unsubstituted) | Phenyl group |

| Position 7 Substituent | Cinnamamide (α,β-unsaturated amide) | Oxymethyl-furan-carboxamide (ether-linked furan-carboxamide) |

| Additional Groups | None | Cyclopropylmethyl on carboxamide |

Structural Implications:

Position 2 Substituent: The isobutyryl group in the target compound introduces steric bulk compared to the smaller acetyl group in V031-1797. Acetyl groups (as in V031-1797) are more prone to metabolic oxidation, whereas branched chains like isobutyryl may resist degradation, improving pharmacokinetics.

Position 7 Substituent :

- The cinnamamide moiety in the target compound features a conjugated double bond, which may enhance rigidity and π-π stacking interactions with aromatic residues in proteins.

- In contrast, V031-1797’s ether-linked furan-carboxamide introduces a heterocyclic ring (furan) and a cyclopropylmethyl group, which could modulate solubility and membrane permeability .

Position 1 Substituent :

- The phenyl group in V031-1797 may contribute to hydrophobic interactions, whereas the absence of a specified substituent in the target compound suggests a simpler scaffold, possibly reducing synthetic complexity.

Data Table: Structural and Hypothetical Property Comparison

| Parameter | Target Compound | V031-1797 |

|---|---|---|

| Molecular Weight | ~392 g/mol (estimated) | ~535 g/mol (reported) |

| Polar Groups | Amide, carbonyl | Amide, ether, furan, carbonyl |

| Hydrophobic Groups | Isobutyryl, tetrahydroisoquinoline, cinnamyl | Phenyl, cyclopropylmethyl, tetrahydroisoquinoline |

| Synthetic Accessibility | Moderate (fewer heterocycles) | High (multiple functional groups) |

Research Findings and Limitations

Hypothetical Activity : Based on structural motifs:

Tools for Analysis : Both compounds’ crystal structures (if resolved) could be refined using programs like SHELXL , which is widely employed for small-molecule crystallography .

Notes

Evidence Gaps: No direct biochemical or pharmacological data for the target compound are available in the provided evidence. Comparisons are solely structural.

Methodology : Structural analysis tools like SHELXL are critical for elucidating 3D conformations, which could guide future comparative studies.

Further Research : Priority areas include synthesizing the target compound, resolving its crystal structure, and evaluating bioactivity against analogs like V031-1794.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The isobutyryl substituent enhances its reactivity and biological profile, while the cinnamamide moiety contributes to its pharmacological properties. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 290.38 g/mol |

| CAS Number | 955664-11-6 |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.

- Receptor Modulation : It can interact with various receptors in the central nervous system (CNS), influencing neurological functions.

- Antioxidant Activity : The presence of the cinnamamide moiety suggests potential antioxidant properties, which could protect cells from oxidative stress.

Antidepressant Effects

Research indicates that compounds containing tetrahydroisoquinoline structures exhibit antidepressant-like effects. A study demonstrated that derivatives of tetrahydroisoquinoline can modulate serotonin and dopamine levels in animal models, suggesting a potential role in treating depression .

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in various studies. Its ability to mitigate neuronal damage induced by oxidative stress positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against bacterial strains by inhibiting folic acid synthesis through sulfonamide-like mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Antidepressant Activity : A study involving tetrahydroisoquinoline derivatives showed significant improvements in behavioral tests related to depression in rodent models. The mechanism was linked to increased serotonin levels in the brain .

- Neuroprotection : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stressors .

- Antimicrobial Efficacy : Research on related sulfonamide compounds indicated strong antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.